molecular formula C29H41N9O10 B3182190 Argifin CAS No. 243975-37-3

Argifin

Cat. No. B3182190
CAS RN: 243975-37-3
M. Wt: 675.7 g/mol
InChI Key: UHBHXSDKGLPPGO-HTDHLNIYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Argifin has been explored through both total synthesis and solid-phase peptide synthesis (SPPS) . The total synthesis approach involves constructing the entire molecule step by step, while SPPS allows for efficient assembly of peptide fragments. Researchers have successfully synthesized Argifin using these methods, enabling further investigations and analog development .


Molecular Structure Analysis

The 3D structure of Argifin, particularly in complex with chitinase B from Serratia marcescens (SmChiB), has been resolved through X-ray analysis . Understanding its precise structure is crucial for elucidating its binding interactions with chitinases and other relevant proteins .

Scientific Research Applications

Chitinase Inhibition and Drug Design

Argifin, a 17-membered pentapeptide, is primarily recognized for its ability to inhibit chitinase. This property has been pivotal in developing new structures for chitinase inhibition, significantly contributing to drug design and discovery. A study by Sugawara et al. (2015) highlights the creation of a 14-membered macrolide scaffold, derived from argifin's structural component, which exhibits around 200-fold more potent chitinase inhibition than argifin itself. This advancement not only offers innovative insights into drug design but also promises a class of chitinase inhibitors with novel skeletons (Sugawara et al., 2015).

Structural Elucidation and Synthesis

The structure of argifin was first described by Shiomi et al. (2000) as a water-soluble cyclic pentapeptide. The synthesis of argifin and its derivatives has been a significant focus, with Hirose et al. (2011) developing a solution-phase total synthesis method, which achieved a 44% overall yield for 16 linear steps. Such synthesis methods are crucial for producing argifin and its analogues for further research and potential applications (Shiomi et al., 2000), (Hirose et al., 2011).

Potential in Fungicides, Insecticides, and Anti-asthma Medications

Gouda et al. (2009) explored the potential of argifin-derivatives in the development of fungicides, insecticides, and anti-asthma medications. By employing molecular design and testing these derivatives against chitinase B from Serratia marcescens, they identified a derivative with 28-fold more inhibition than argifin itself, suggesting promising avenues in these areas (Gouda et al., 2009).

Natural Product Discovery and Chemotherapeutic Potential

The discovery of argifin as a natural product and its chemotherapeutic potential have been extensively studied. Dixon et al. (2005) synthesized argifin and confirmed its role as a nanomolar inhibitor of chitinase B1, while also providing the first high-resolution X-ray structure of the synthesized material in complex with an enzyme, identical to that obtained for the natural product. This research underscores argifin's potential in chemotherapy (Dixon et al., 2005).

properties

IUPAC Name

(2R,5S,8S,11S,15S)-5-[3-[[amino-(methylcarbamoylamino)methylidene]amino]propyl]-8-benzyl-2,7-dimethyl-3,6,9,13,17-pentaoxo-1,4,7,10,14-pentazacycloheptadecane-11,15-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N9O10/c1-15-23(41)35-17(10-7-11-32-28(30)37-29(48)31-2)25(43)38(3)20(12-16-8-5-4-6-9-16)24(42)36-19(27(46)47)14-22(40)34-18(26(44)45)13-21(39)33-15/h4-6,8-9,15,17-20H,7,10-14H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H4,30,31,32,37,48)/t15-,17+,18+,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBHXSDKGLPPGO-HTDHLNIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)NC(CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N9O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332297
Record name Argifin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argifin

CAS RN

243975-37-3
Record name Argifin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Argifin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argifin
Reactant of Route 2
Argifin
Reactant of Route 3
Argifin
Reactant of Route 4
Argifin
Reactant of Route 5
Argifin
Reactant of Route 6
Argifin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.